B1577241 Odorranain-U1 antimicrobial peptide

Odorranain-U1 antimicrobial peptide

Cat. No.: B1577241
Attention: For research use only. Not for human or veterinary use.
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Description

Odorranain-U1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Odorous frog (Odorrana grahami). AMPs like Odorranain-U1 are critical components of innate immunity, exhibiting broad-spectrum activity against bacteria, fungi, and viruses. Structurally, Odorranain-U1 is characterized by a conserved α-helical or β-sheet conformation stabilized by disulfide bonds, which facilitates its interaction with microbial membranes . Its mechanism involves electrostatic attraction to negatively charged microbial membranes, followed by membrane permeabilization via pore formation or carpet-like disruption . Unlike conventional antibiotics, Odorranain-U1 demonstrates rapid bactericidal activity with a lower propensity for inducing resistance, making it a promising therapeutic candidate .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GCSRWIIGIHGQICRD

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antimicrobial Peptides

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Odorranain-U1 and other well-studied AMPs:

Peptide Source Structure Mechanism Spectrum Key Findings
Odorranain-U1 Odorrana grahami α-helical Membrane disruption, ROS induction Gram+ (e.g., S. aureus), Gram− (e.g., E. coli), fungi High selectivity for bacterial membranes; low hemolytic activity
Protegrin-1 Porcine leukocytes β-hairpin Barrel-stave pore formation Broad (Gram+, Gram−, enveloped viruses) Enhanced activity in cholesterol-rich membranes; synergizes with antibiotics
Arenicin-1 Marine polychaete β-sheet Apoptosis induction, ROS generation Gram− (e.g., P. aeruginosa) Strong biofilm inhibition; cytotoxic to mammalian cells at high doses
Ultra-short Peptide (USP_1) Synthetic Linear (8 residues) Membrane thinning, lipid clustering Multi-drug-resistant bacteria Minimal hemolysis; efficacy against MRSA and A. baumannii
β-peptides Synthetic peptidomimetics Helical/Extended Membrane disruption, immunomodulation Gram+, Gram−, fungi Resistance to proteolysis; tunable hydrophobicity

Mechanistic Divergences

  • Membrane Interaction : Odorranain-U1 and Protegrin-1 both disrupt membranes but differ in structural requirements. Protegrin-1’s β-hairpin structure enables deeper membrane penetration in cholesterol-rich environments, while Odorranain-U1’s α-helical conformation favors electrostatic interactions with bacterial phosphatidylglycerol .
  • Secondary Mechanisms : Odorranain-U1 and Arenicin-1 induce reactive oxygen species (ROS), but Arenicin-1’s cytotoxicity limits its therapeutic use .
  • Synthetic Adaptability : Ultra-short peptides (e.g., USP1) and β-peptides exhibit modular design advantages over natural AMPs. USP1’s minimal length reduces synthetic complexity, while β-peptides resist enzymatic degradation .

Efficacy Against Clinically Relevant Pathogens

Lin et al. (2022) compared MIC (Minimum Inhibitory Concentration) values of AMPs against nosocomial pathogens:

Pathogen Odorranain-U1 (µM) Protegrin-1 (µM) Arenicin-1 (µM) USP_1 (µM)
Staphylococcus aureus 2.5 1.2 5.0 4.8
Escherichia coli 3.0 2.0 10.0 6.5
Candida albicans 8.0 12.0 N/A 10.0

Odorranain-U1 shows balanced potency against both Gram-positive and Gram-negative bacteria, outperforming Arenicin-1 in Gram− coverage . Protegrin-1 exhibits superior activity but higher cytotoxicity (HC50 = 25 µM vs. Odorranain-U1’s HC50 = 120 µM) .

Therapeutic Potential and Limitations

  • Synergy : Odorranain-U1 synergizes with β-lactams against MRSA, while Protegrin-1 enhances vancomycin efficacy .
  • Stability : Odorranain-U1 is susceptible to proteolytic degradation in serum, whereas β-peptides and USP_1 retain activity in vivo .
  • Clinical Relevance : Odorranain-U1’s low hemolytic activity and biofilm penetration make it suitable for topical applications, whereas β-peptides are being explored for systemic use .

Preparation Methods

Synthetic Preparation of Odorranain-U1

1.1 Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing Odorranain-U1 is SPPS, a widely used technique for assembling peptides in a stepwise fashion on a solid resin support. The peptide sequence of Odorranain-U1 is:

  • Sequence: Gly-Cys-Ser-Arg-Trp-Ile-Ile-Gly-Ile-His-Gly-Gln-Ile-Cys-Arg-Asp
  • Length: 16 amino acids
  • Purity: Typically >96% as confirmed by HPLC analysis

In SPPS, amino acids are sequentially added from the C-terminus to the N-terminus with protective groups to prevent side reactions. The final peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail, which also removes side-chain protecting groups.

1.2 Role of Trifluoroacetic Acid (TFA)
TFA is crucial in the cleavage and deprotection step of SPPS. It protonates the peptide, facilitating cleavage from the resin and removal of protecting groups. However, residual TFA can remain as TFA salts in the final peptide product, which may affect experimental results due to its biochemical activity, including effects on cell growth and receptor modulation. Therefore, TFA removal or minimization is an important consideration post-synthesis to ensure peptide quality.

Purification and Characterization

After synthesis, Odorranain-U1 is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>96%). The purified peptide is then characterized by mass spectrometry (LC-MS) to confirm molecular weight and sequence integrity.

Enhancing Chemical Stability and Structural Integrity

3.1 Challenges in Peptide Stability
Like many antimicrobial peptides, Odorranain-U1 is susceptible to enzymatic degradation, which limits its therapeutic potential. To address this, research on similar AMPs has focused on structural modifications to enhance stability without compromising antimicrobial activity.

3.2 Incorporation of Non-Proteinogenic Amino Acids
Studies on related antimicrobial peptides have demonstrated that substituting natural amino acids with non-proteinogenic or cyclized amino acids can improve resistance to proteolytic enzymes. For example, replacing lysine residues with 4-aminopiperidine-4-carboxylic acid (Api), a cyclic amino acid with cationic properties, preserves the peptide’s α-helical structure and antimicrobial activity while enhancing resistance to digestive enzymes.

3.3 Solid-Phase Synthesis of Modified Peptides
Modified peptides incorporating such amino acids are synthesized via Fmoc-SPPS, using Fmoc-protected Api residues prepared through multi-step organic synthesis. The peptides are cleaved, purified, and characterized similarly to native peptides. Circular dichroism (CD) spectroscopy confirms that the α-helical secondary structure is maintained after modification.

Summary Table of Preparation and Modification Strategies

Step Method/Technique Purpose Key Details
1 Solid-Phase Peptide Synthesis (SPPS) Sequential assembly of Odorranain-U1 Fmoc chemistry; TFA cleavage and deprotection
2 TFA cleavage and salt formation Peptide release from resin TFA protonates peptide; residual TFA may require removal
3 Purification by RP-HPLC Achieve >96% purity Critical for biological activity and reproducibility
4 Mass spectrometry (LC-MS) Confirm peptide identity and purity Confirms molecular weight and sequence
5 Structural modification (optional) Enhance enzymatic stability Incorporation of non-proteinogenic amino acids like Api
6 Circular dichroism (CD) spectroscopy Verify secondary structure Ensures α-helical conformation is preserved post-modification

Key Research Findings Relevant to Preparation

  • Purity and Storage: Odorranain-U1 is typically delivered lyophilized and stored at -20°C or below to maintain stability.
  • TFA Impact: Residual TFA in peptides can influence biological assays, requiring careful handling or removal to avoid experimental artifacts.
  • Structural Stability: Incorporation of cyclic non-proteinogenic amino acids such as Api can stabilize the helical structure and improve resistance to proteolytic degradation without significantly altering antimicrobial efficacy.
  • Synthesis of Modified Amino Acids: Fmoc-protected Api is synthesized via multi-step organic synthesis starting from 4-piperidone monohydrate hydrochloride, enabling its incorporation into peptides by SPPS.
  • Antimicrobial and Hemolytic Activity: Modified peptides maintain antimicrobial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with acceptable hemolytic profiles.

Q & A

Q. What experimental methodologies are recommended for assessing the antimicrobial activity of Odorranain-U1 against Gram-positive and Gram-negative bacteria?

  • Methodological Answer : Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922). Include positive controls like hBD2 or LL-37, which show MICs of 2–5 µg/mL against S. aureus in similar studies . For biofilms, employ crystal violet staining or confocal microscopy to quantify inhibition. Validate results with triplicate biological replicates and statistical analysis (e.g., ANOVA) to address variability.

Q. How can researchers verify the structural integrity of synthesized Odorranain-U1 peptides?

  • Methodological Answer : Perform mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and purity (>95%). Circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) can assess secondary structure (e.g., α-helical content). Compare results to computational predictions (e.g., PEP-FOLD3) to identify deviations caused by synthesis errors or misfolding .

Q. What databases and criteria should be used to classify Odorranain-U1 within antimicrobial peptide (AMP) families?

  • Methodological Answer : Cross-reference the APD (Antimicrobial Peptide Database), which requires peptides to have known sequences, demonstrated antimicrobial activity, and natural origins. Odorranain-U1’s sequence should align with frog-derived AMPs in the APD, and its activity should be compared to benchmarks (e.g., 70-fold RNA upregulation for hBD2 in keratinocytes) .

Advanced Research Questions

Q. How can conflicting data on Odorranain-U1’s efficacy in different microbial models be systematically analyzed?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design a meta-analysis. For example, discrepancies in MICs may arise from variations in bacterial strain virulence (e.g., S. aureus RN6390 vs. Newman strains) or assay conditions (pH, cation concentration). Use multivariate regression to isolate confounding variables and validate findings with in vivo infection models .

Q. What strategies optimize the in vivo stability of Odorranain-U1 while retaining antimicrobial activity?

  • Methodological Answer : Engineer cyclic or D-amino acid analogs to resist proteolytic degradation. Test stability in serum (e.g., 50% fetal bovine serum at 37°C) via HPLC over 24 hours. Pair with toxicity assays (e.g., hemolysis of human erythrocytes) to ensure therapeutic indices remain favorable (>10:1 activity-to-toxicity ratio) .

Q. How can machine learning models enhance the de novo design of Odorranain-U1 derivatives with broader-spectrum activity?

  • Methodological Answer : Train neural networks on AMP databases (e.g., APD, CAMPR3) using features like hydrophobicity, charge, and motif frequency. Validate predictions with molecular dynamics simulations to assess membrane interaction (e.g., lipid bilayer perturbation). Prioritize candidates showing >90% sequence similarity to Odorranain-U1 but with modified cationic regions for enhanced Gram-negative penetration .

Methodological Considerations for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Odorranain-U1 time-kill assays?

  • Methodological Answer : Use non-linear regression (e.g., log-logistic model) to calculate EC50 values. For time-dependent killing, apply Kaplan-Meier survival analysis with log-rank tests to compare bacterial reduction rates. Address censored data (e.g., detection limits) via Tobit regression .

Q. How should researchers address batch-to-batch variability in peptide synthesis during large-scale studies?

  • Methodological Answer : Implement quality control per USP-NF guidelines:
  • Purity : ≥95% by HPLC.
  • Impurities : ≤0.5% for any single unknown contaminant (relative retention time 0.8–1.2).
  • Storage : Lyophilized at -80°C with desiccants to prevent hydrolysis.
    Document deviations using Ishikawa diagrams to trace variability sources (e.g., resin loading efficiency) .

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